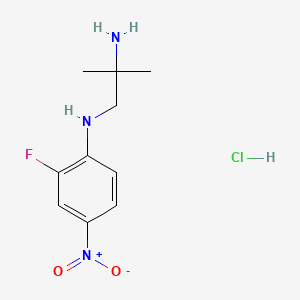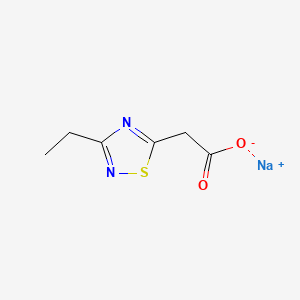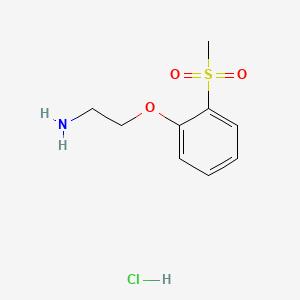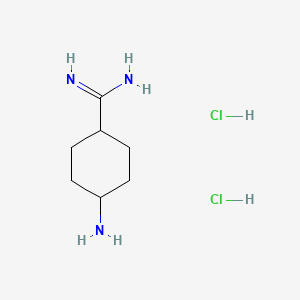
(1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R)-4-Aminocyclohexane-1-carboximidamide dihydrochloride, or (1R,4R)-ACHD, is a cyclic amide derivative of the amino acid alanine. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals, as well as a key building block in the synthesis of peptides. In addition, (1R,4R)-ACHD is also used in the synthesis of new materials, such as polymers and nanomaterials. It is a versatile and useful molecule with numerous applications.
科学的研究の応用
((1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride)-ACHD has numerous scientific research applications. It is used in the synthesis of peptides and other biologically active molecules. It has also been used in the synthesis of polymers and nanomaterials. In addition, (this compound)-ACHD has been used as a starting material in the synthesis of a variety of pharmaceuticals, including antibiotics and antifungals. Furthermore, (this compound)-ACHD has been used in the synthesis of agrochemicals, such as herbicides and insecticides.
作用機序
((1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride)-ACHD acts as a nucleophile, meaning that it can react with electrophiles to form a covalent bond. This reaction is known as nucleophilic substitution. In the presence of an acid, (this compound)-ACHD can also react with an ester to form an amide bond.
Biochemical and Physiological Effects
(this compound)-ACHD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, (this compound)-ACHD has been shown to inhibit the enzyme lipoxygenase, which is involved in the production of leukotrienes. Furthermore, (this compound)-ACHD has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
実験室実験の利点と制限
One of the main advantages of using ((1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride)-ACHD in laboratory experiments is its high solubility in aqueous solutions. This makes it easy to use in a variety of laboratory techniques, such as chromatography, electrophoresis, and spectroscopy. In addition, (this compound)-ACHD is relatively inexpensive and readily available.
However, there are also some limitations to using (this compound)-ACHD in laboratory experiments. For example, it is not very stable in the presence of light or oxygen, and it can react with other molecules in aqueous solutions. It is also not very soluble in organic solvents, which can limit its use in some laboratory techniques.
将来の方向性
The potential applications of ((1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride)-ACHD are vast, and there is a great deal of research being done to explore its various uses. One potential future direction is the use of (this compound)-ACHD in the synthesis of peptides and other biologically active molecules. Another potential future direction is the use of (this compound)-ACHD in the synthesis of polymers and nanomaterials. In addition, (this compound)-ACHD could be used in the synthesis of new pharmaceuticals, agrochemicals, and other chemicals. Finally, (this compound)-ACHD could be used to study the biochemical and physiological effects of cyclic amides and their derivatives.
合成法
The synthesis of ((1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride)-ACHD is typically achieved through a two-step process. In the first step, a cyclic amide is formed from the reaction of alanine and N-chlorosuccinimide in an aqueous solution. In the second step, the cyclic amide is converted to (this compound)-ACHD dihydrochloride by reacting it with hydrochloric acid. The resulting (this compound)-ACHD dihydrochloride can be purified by recrystallization.
特性
IUPAC Name |
4-aminocyclohexane-1-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3.2ClH/c8-6-3-1-5(2-4-6)7(9)10;;/h5-6H,1-4,8H2,(H3,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWBFGSQJBDWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=N)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
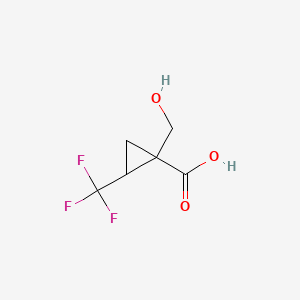
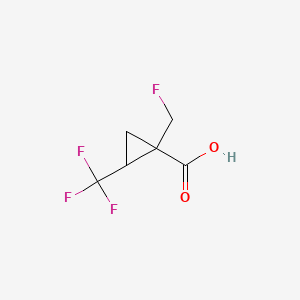
![2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608153.png)
![6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione](/img/structure/B6608161.png)
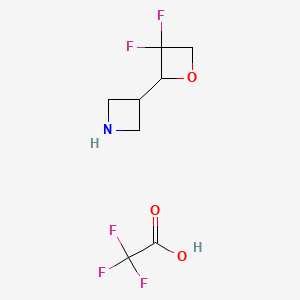
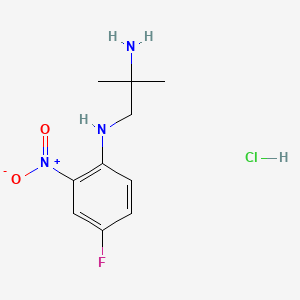
![(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6608180.png)
![lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6608184.png)
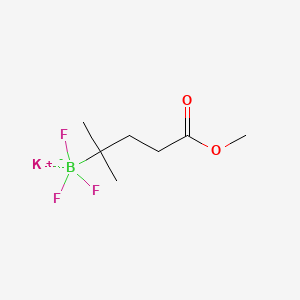
![tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B6608194.png)
